Methyl 5-amino-2-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-amino-2-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methylthiophene-3-carboxylate typically involves the reaction of 2-methylthiophene-3-carboxylic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride to facilitate the formation of the ester linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and esterification steps, often optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thiophene ring .
Scientific Research Applications
Methyl 5-amino-2-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory or analgesic agent.
Industry: It is utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-amino-5-methylthiophene-3-carboxylate
- Ethyl 3-amino-5-methylthiophene-2-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
Comparison: Methyl 5-amino-2-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted research and development .
Properties
CAS No. |
1239942-97-2 |
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Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 5-amino-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,8H2,1-2H3 |
InChI Key |
RAVJDUVCFFYGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)N)C(=O)OC |
Origin of Product |
United States |
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